Methyl 4-(4-methylphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methylphenoxy)benzoate is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a phenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
For example, they can be metabolized via the benzoyl-CoA pathway, which involves various types of novel reactions .
Pharmacokinetics
Similar compounds are known to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of these compounds is typically around 23% . These properties can affect the compound’s bioavailability and its distribution in the body.
Action Environment
The action of Methyl 4-(4-methylphenoxy)benzoate can be influenced by various environmental factors. For example, the presence of other compounds can affect its reactivity. Additionally, factors such as temperature and pH can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-(4-methylphenoxy)benzoate involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of potassium t-butoxide and copper as a catalyst. The reaction is carried out in dry dimethylsulfoxide under nitrogen atmosphere at a temperature of 210°C for 18 hours. The product is then extracted with chloroform and purified by acidification with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: 4-(4-methylphenoxy)benzoic acid.
Reduction: 4-(4-methylphenoxy)benzyl alcohol.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methylphenoxy)benzoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a methyl group.
4-(4-Methylphenoxy)benzoic acid: The carboxylic acid analog of Methyl 4-(4-methylphenoxy)benzoate.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a phenoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-methylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNOJSLJJNTDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.